

IHVR-19029: A Potent Host-Directed Antiviral Targeting ER Alpha-Glucosidases

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

IHVR-19029 is a novel iminosugar derivative that acts as a potent inhibitor of host-cell endoplasmic reticulum (ER) α -glucosidases I and II. By targeting these essential host enzymes, **IHVR-19029** disrupts the proper folding of viral glycoproteins of a broad range of enveloped viruses, leading to a significant reduction in the production of infectious viral particles. This host-directed mechanism of action makes **IHVR-19029** a promising candidate for a broad-spectrum antiviral therapeutic that is less susceptible to the development of viral resistance. This technical guide provides a comprehensive overview of the preclinical data on **IHVR-19029**, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Introduction

The emergence and re-emergence of viral diseases, particularly those caused by enveloped viruses such as hemorrhagic fever viruses, pose a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents that can be rapidly deployed is a critical unmet need. One promising strategy is to target host cellular factors that are essential for viral replication, as this approach is less likely to be compromised by the high mutation rates of viruses.







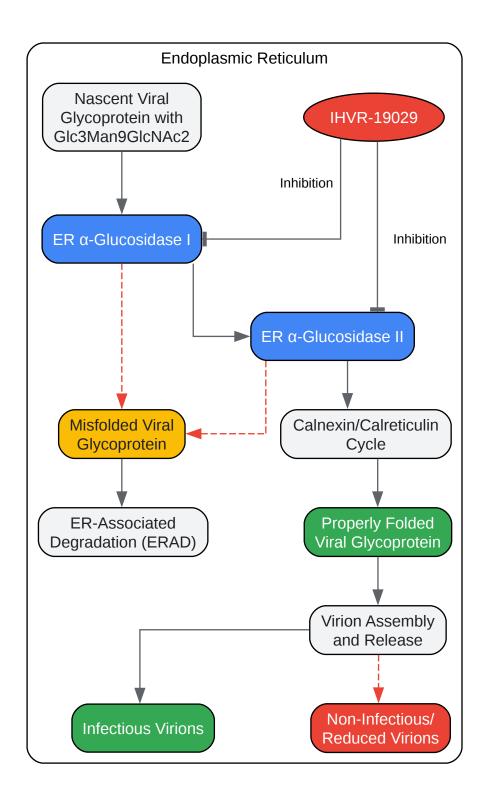
The N-linked glycosylation of viral envelope proteins is a critical step in the life cycle of many enveloped viruses. This process, which occurs in the endoplasmic reticulum of the host cell, is essential for the proper folding, trafficking, and function of these proteins. ER α -glucosidases I and II play a pivotal role in the initial trimming of glucose residues from newly synthesized glycoproteins, a key step in the calnexin/calreticulin quality control cycle. Inhibition of these enzymes leads to the accumulation of misfolded glycoproteins, which are subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway. This disruption of viral glycoprotein maturation can effectively halt the assembly and release of new, infectious virions.

IHVR-19029, an N-alkylated derivative of 1-deoxynojirimycin (DNJ), has emerged as a potent inhibitor of ER α -glucosidases. Its ability to interfere with this crucial host-cell pathway underpins its broad-spectrum antiviral activity.

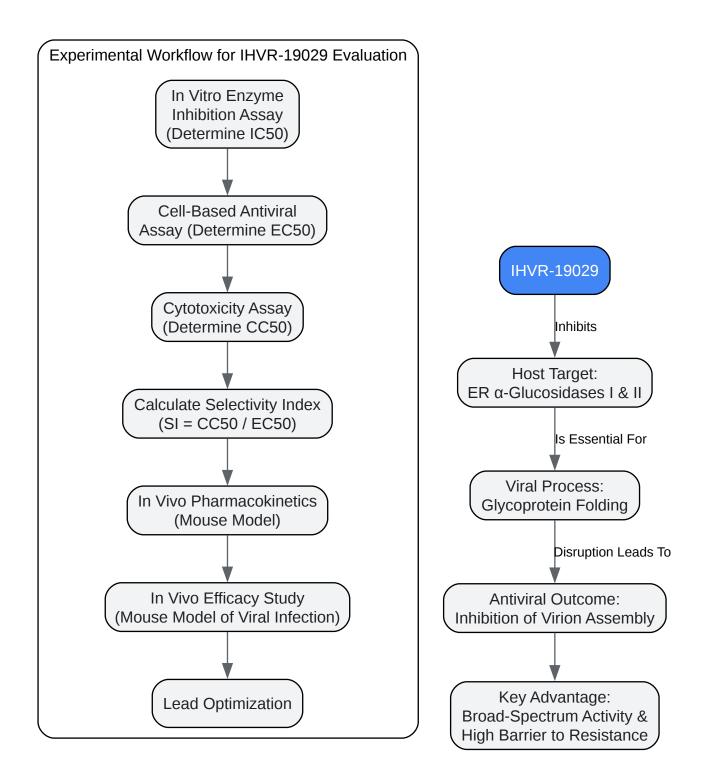
Mechanism of Action

IHVR-19029 functions as a competitive inhibitor of ER α -glucosidases I and II. By mimicking the natural glucose substrate, it binds to the active site of these enzymes, preventing them from cleaving the terminal glucose residues from the N-linked glycans of nascent viral glycoproteins. This inhibition disrupts the normal glycoprotein folding and quality control process within the ER.









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